

# Mini gastrin I, human tfa molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Mini gastrin I, human tfa |           |
| Cat. No.:            | B15616805                 | Get Quote |

An In-Depth Technical Guide to Mini Gastrin I, Human (TFA)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mini gastrin I is a potent, truncated analog of human gastrin I, corresponding to the amino acid sequence 5-17 of the parent peptide.[1][2][3][4] Its primary biological activity is mediated through high-affinity binding to the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[3] This interaction is responsible for physiological effects such as the stimulation of gastric acid secretion.[1][5]

In recent years, mini gastrin I and its derivatives have garnered significant interest in the field of oncology. The CCK2 receptor is overexpressed in a variety of malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine tumors. This overexpression presents a unique opportunity for targeted molecular imaging and therapy. Consequently, mini gastrin I serves as a critical backbone for the development of radiolabeled peptides for Peptide Receptor Radionuclide Therapy (PRRT), a strategy that aims to deliver cytotoxic radiation directly to tumor cells, thereby minimizing damage to healthy tissues.[3][6][7][8] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, quantitative biological data, and key experimental protocols associated with mini gastrin I.



## **Physicochemical Properties**

Mini gastrin I is a linear peptide composed of 13 amino acids with an amidated C-terminus.[2] [3][4][6] It is typically synthesized and purified using high-performance liquid chromatography (HPLC), often resulting in the formation of a trifluoroacetate (TFA) salt. The presence of the TFA counterion affects the overall molecular weight and formula of the compound.[4]

| Property                 | Mini Gastrin I, Human<br>(Peptide)                                         | Mini Gastrin I, Human (TFA<br>Salt)                              |  |
|--------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------|--|
| Amino Acid Sequence      | Leu-Glu-Glu-Glu-Glu-Ala-<br>Tyr-Gly-Trp-Met-Asp-Phe-<br>NH2[2][3][4][5][6] | Leu-Glu-Glu-Glu-Glu-Ala-<br>Tyr-Gly-Trp-Met-Asp-Phe-NH₂<br>(TFA) |  |
| One-Letter Code          | LEEEEEAYGWMDF-NH2[2][3]                                                    | LEEEEEAYGWMDF-NH2<br>(TFA)                                       |  |
| Molecular Formula        | C74H99N15O26S[4][5]                                                        | C76H100F3N15O28S[1][2][9]                                        |  |
| Average Molecular Weight | ~1646.7 g/mol [4][5]                                                       | 1760.75 g/mol [1][2][9]                                          |  |

### **Mechanism of Action and Signaling Pathway**

Mini gastrin I exerts its biological effects by acting as an agonist at the CCK2 receptor, a G-protein coupled receptor (GPCR).[8] Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events primarily through the Gq and Gα12/13 proteins.[2][3]

The activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[2][3] IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, while DAG, in conjunction with elevated Ca<sup>2+</sup>, activates Protein Kinase C (PKC).[3] These events subsequently trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are crucial regulators of cell proliferation, differentiation, and survival.[2][3][4] This signaling nexus makes the mini gastrin I/CCK2R axis a key focus for cancer research.





Click to download full resolution via product page

CCK2R signaling cascade initiated by Mini Gastrin I.

### **Quantitative Biological Data**

The affinity of mini gastrin I analogues for the CCK2R and their subsequent biodistribution when radiolabeled are critical parameters for their development as theranostic agents.

Table 2: CCK2 Receptor Binding Affinity (IC50) of Selected Minigastrin Analogues

| Compound/Analog<br>ue    | Cell Line  | IC50 (nM)   | Reference |  |
|--------------------------|------------|-------------|-----------|--|
| Pentagastrin             | A431-CCK2R | 2.80 ± 0.52 | [9]       |  |
| DOTA-Peptide 1           | A431-CCK2R | ~1.0        | [9]       |  |
| PP-F11N                  | AR42J      | 10.1        | [10]      |  |
| NMG 2 (PP-F11N analogue) | AR42J      | 4.2         | [10]      |  |
| NMG 3 (PP-F11N analogue) | AR42J      | 2.0         | [10]      |  |
| DOTA-MGS1                | A431-CCK2R | 26.2 ± 3.4  | [11]      |  |
| DOTA-MGS4                | A431-CCK2R | 24.9 ± 3.7  | [11]      |  |



| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 2-fold lower than reference |[12] |

Table 3: In Vivo Biodistribution of Selected Radiolabeled Minigastrin Analogues (%ID/g)

| Compoun<br>d                                 | Model                       | Time p.i. | Tumor           | Stomach | Kidneys  | Referenc<br>e |
|----------------------------------------------|-----------------------------|-----------|-----------------|---------|----------|---------------|
| [ <sup>177</sup> Lu]Lu-<br>1                 | A431-<br>CCK2R<br>Xenograft | 4 h       | 34.72 ±<br>9.40 | 5-7     | 4-7      | [9]           |
| [111]In-<br>DOTA-<br>MGS4                    | A431-<br>CCK2R<br>Xenograft | 4 h       | 10.40 ±<br>2.21 | N/A     | >10      | [11]          |
| [ <sup>177</sup> Lu]Lu-<br>PP-F11N           | AR42J<br>Xenograft          | 24 h      | 2.7 ± 0.8       | ~5.0    | ~1.0     | [10]          |
| [ <sup>177</sup> Lu]Lu-<br>NMG 3             | AR42J<br>Xenograft          | 24 h      | 5.2 ± 2.0       | ~8.0    | ~1.0     | [10]          |
| [ <sup>177</sup> Lu]Lu-<br>DOTA-<br>rhCCK-18 | AR42J<br>Xenograft          | 24 h      | 25.4 ± 4.7      | N/A     | Elevated | [12]          |

%ID/g = Percentage of Injected Dose per gram of tissue. Data are presented as mean  $\pm$  SD where available.

#### **Experimental Protocols & Workflow**

The preclinical evaluation of mini gastrin I analogues follows a standardized workflow to characterize their potential for clinical translation. This process involves synthesis, radiolabeling, and a series of in vitro and in vivo assays.





Click to download full resolution via product page

Typical preclinical evaluation workflow for minigastrin analogues.



# Competitive Receptor Binding Assay (IC<sub>50</sub> Determination)

This protocol determines the concentration of a mini gastrin I analogue required to displace 50% of a specific radioligand from the CCK2R.

- Cell Culture: Culture CCK2R-expressing cells (e.g., human A431-CCK2R or rat AR42J cells)
   to 70-80% confluency.
- Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2.0 x 10<sup>5</sup> cells per well and allow them to adhere.[6][13]
- Preparation of Reagents:
  - Prepare serial dilutions of the non-radiolabeled test peptide (e.g., from 10<sup>-12</sup> M to 10<sup>-6</sup> M) in binding buffer (e.g., RPMI 1640 with 5% BSA).
  - Prepare a solution of a reference radioligand with known high affinity for CCK2R (e.g., [177Lu]Lu-DOTA-PP-F11N) at a fixed concentration (e.g., 0.1 nM).[6][13]
- Assay:
  - Wash the seeded cells with binding buffer.
  - Add the various concentrations of the test peptide to the wells.
  - Immediately add the fixed concentration of the reference radioligand to all wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like pentagastrin).
- Incubation: Incubate the plate at 37 °C for 1-3 hours.[6]
- Washing: Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioactivity.
- Measurement: Lyse the cells and measure the bound radioactivity in each well using a gamma counter.



 Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot the data using non-linear regression to determine the IC<sub>50</sub> value.

#### **In Vitro Internalization Assay**

This assay quantifies the rate and extent to which a radiolabeled mini gastrin I analogue is internalized by cells upon binding to the CCK2R.

- Cell Seeding: Seed CCK2R-expressing cells (e.g., A431-CCK2R) in 24-well plates and allow them to adhere overnight.
- Radioligand Preparation: Prepare the radiolabeled mini gastrin I analogue at a final concentration of approximately 1-2 nM in cell culture medium.[7]
- Assay:
  - Wash the cells with medium.
  - Add the radioligand solution to the wells. For non-specific uptake control, add a blocking dose of unlabeled peptide (e.g., 1 μM pentagastrin) to a set of wells 15 minutes prior to adding the radioligand.
- Incubation: Incubate the plates at 37 °C. Perform measurements at various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).[9]
- Fractionation: At each time point:
  - Collect the supernatant (contains unbound ligand).
  - Wash the cells with an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip surface-bound radioactivity. Collect this fraction.
  - Lyse the cells with NaOH (1 M) to release the internalized radioactivity. Collect this fraction.
- Measurement: Measure the radioactivity in all three fractions (supernatant, surface-bound, internalized) using a gamma counter.



 Analysis: Express the internalized radioactivity as a percentage of the total cell-bound activity (surface-bound + internalized). Plot the percentage of internalization over time.

#### In Vivo Biodistribution Study

This protocol assesses the distribution, accumulation, and clearance of a radiolabeled mini gastrin I analogue in a living organism, typically a mouse model with a CCK2R-expressing tumor xenograft.

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenograft tumors from a CCK2R-expressing cell line (e.g., A431-CCK2R).
- Radiopharmaceutical Administration: Inject a defined amount of the radiolabeled peptide (e.g., 100 pmol) intravenously into the tail vein of each mouse.[6]
- Time Points: Euthanize groups of mice (n=3-4 per group) at various time points post-injection (p.i.), such as 1 h, 4 h, and 24 h.[14]
- Organ Dissection: Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, pancreas, muscle).
- Measurement:
  - Weigh each organ/tissue sample.
  - Measure the radioactivity in each sample using a calibrated gamma counter.
  - Include standards prepared from the injected solution to calculate the total injected dose.
- Analysis: Calculate the uptake in each organ/tissue and express it as the percentage of the
  injected dose per gram of tissue (%ID/g).[14][15] This allows for the evaluation of tumor-toorgan ratios, which are critical for assessing therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the First 18F-Labeled Radiohybrid-Based Minigastrin Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety PMC [pmc.ncbi.nlm.nih.gov]
- 13. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 14. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mini gastrin I, human tfa molecular weight and formula].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15616805#mini-gastrin-i-human-tfa-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com